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Compound of Interest

Compound Name:
3-ethyl-2-thioxo-2,3-

dihydroquinazolin-4(1H)-one

Cat. No.: B087859 Get Quote

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold can exist in several tautomeric forms

due to the presence of labile protons and multiple proton-accepting sites. The primary

tautomeric equilibria involve amide-imidol and thione-thiol prototropy. The four principal

tautomers are illustrated below.

Figure 1: Potential tautomeric forms of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core.

Spectroscopic and computational evidence strongly suggests that the Amide-Thione form (A) is

the predominant tautomer in both solid and solution phases.

Data Presentation: Spectroscopic Characterization
The identification of the predominant tautomer relies heavily on spectroscopic techniques,

particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the possible

tautomers. The chemical shifts of the N1-H, N3-H, and C2 (thione/thiol) and C4 (amide/imidol)

positions are particularly informative. Spectroscopic data from studies on 3-aryl-2-thioxo-2,3-

dihydroquinazolin-4(1H)-ones consistently support the existence of the Amide-Thione tautomer

(Form A) in solution (typically DMSO-d₆).[1]
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Nucleus Position
Characteristic
Chemical Shift
(ppm)

Assignment/Signifi
cance

¹H N1-H ~12.5

Deshielded proton

adjacent to the C=O

group.

¹H N3-H ~12.8

Deshielded thioamide

proton (NH-C=S). Its

presence rules out the

thiol forms (C and D).

[1]

¹³C C4 ~160

Carbonyl carbon

(C=O) of the amide

group.

¹³C C2 ~175

Thione carbon (C=S).

This characteristic

downfield shift is a

strong indicator for the

thione forms (A and

B).[1]

Table 1: Key NMR chemical shifts for identifying the Amide-Thione tautomer of 3-substituted 2-
thioxo-2,3-dihydroquinazolin-4(1H)-ones.

Quantitative Tautomer Analysis
To date, the peer-reviewed literature lacks specific studies reporting the quantitative tautomeric

equilibrium constants (K_T) for 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in various solvents or

at different temperatures. However, based on extensive qualitative data, the equilibrium lies

heavily towards the Amide-Thione form (A). For related heterocyclic thiones, the thione form is

generally favored over the thiol form.

For researchers aiming to quantify this equilibrium, Variable-Temperature (VT) NMR is a

suitable technique. By monitoring the chemical shifts of specific protons (e.g., N1-H or aromatic
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protons) at different temperatures, one can determine the mole fractions of the tautomers and

subsequently calculate the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the equilibrium.

Solvent
Temperatur
e (K)

Mole
Fraction
(Form A)

Mole
Fraction
(Form C)

K_T
([C]/[A])

ΔG°
(kJ/mol)

DMSO-d₆ 298
> 0.99

(estimated)

< 0.01

(estimated)
< 0.01 > 11.4

CDCl₃ 298
Data not

available

Data not

available

Data not

available

Data not

available

Methanol-d₄ 298
Data not

available

Data not

available

Data not

available

Data not

available

Table 2: Illustrative table for reporting tautomeric equilibrium data. Values for this specific
compound are not currently available in the literature and would need to be determined

experimentally.

Experimental Protocols
Detailed methodologies are provided for the synthesis of a representative compound and for

the analytical techniques required to study its tautomerism.

Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-
4(1H)-one
This protocol is adapted from the synthesis of 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

derivatives.[1]

Reaction: Anthranilic acid + Aryl isothiocyanate → 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-

one

Materials:

Substituted anthranilic acid (1.0 eq)

Substituted aryl isothiocyanate (1.0 eq)
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Glacial acetic acid

Procedure:

A mixture of the substituted anthranilic acid (e.g., 10 mmol) and the corresponding aryl

isothiocyanate (10 mmol) is suspended in glacial acetic acid (e.g., 50 mL).

The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature.

The resulting precipitate is collected by vacuum filtration.

The crude product is washed with cold ethanol and then diethyl ether to remove impurities.

The solid product is dried under vacuum to yield the 3-aryl-2-thioxo-2,3-dihydroquinazolin-

4(1H)-one. Further purification can be achieved by recrystallization from a suitable solvent

like ethanol or acetic acid.

Protocol for Variable-Temperature (VT) NMR Analysis
This general protocol allows for the determination of thermodynamic parameters of the

tautomeric equilibrium.

Objective: To quantify the populations of tautomers at different temperatures and determine

ΔH° and ΔS° for the equilibrium.
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Sample Preparation
Dissolve compound in deuterated solvent (e.g., DMSO-d6) in a suitable NMR tube.

Initial Spectrum Acquisition
Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

Temperature Variation
Decrease or increase the temperature in controlled steps (e.g., 10-20 K increments).

Equilibration
Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquisition.

Spectrum Acquisition at Each Temperature
Record a 1H NMR spectrum at each temperature point.

Data Analysis
Integrate the signals corresponding to each tautomer to determine their relative populations (mole fractions).

Thermodynamic Calculation
Calculate K_T at each temperature. Plot ln(K_T) vs. 1/T (van 't Hoff plot).

Result
Determine ΔH° from the slope (-ΔH°/R) and ΔS° from the intercept (ΔS°/R).

Click to download full resolution via product page

Figure 2: Workflow for VT-NMR analysis of tautomeric equilibrium.

Procedure:
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Sample Preparation: Prepare a solution of the compound (5-10 mg) in a suitable deuterated

solvent (e.g., DMSO-d₆, toluene-d₈) in a high-quality NMR tube rated for variable

temperature use.

Spectrometer Setup: Place the sample in the NMR spectrometer. Tune and shim the probe

at the starting temperature (e.g., 298 K).

Data Acquisition:

Acquire a standard ¹H NMR spectrum at the starting temperature.

Increment the temperature (e.g., by 10 K). Allow the system to equilibrate for at least 10

minutes.

Re-shim the probe at the new temperature.

Acquire another ¹H NMR spectrum.

Repeat this process over the desired temperature range (e.g., 298 K to 378 K), ensuring

the solvent's boiling point is not exceeded.

Data Processing and Analysis:

Process all spectra uniformly (phasing, baseline correction).

Identify well-resolved signals that are unique to each tautomer. If signals are averaged due

to fast exchange, deconvolution methods may be necessary.

Integrate the corresponding signals to determine the mole fraction (X) of each tautomer at

each temperature (T).

Calculate the equilibrium constant, K_T = X_thiol / X_thione, at each temperature.

Thermodynamic Analysis:

Plot ln(K_T) versus 1/T (van 't Hoff plot).
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Perform a linear regression on the data. The slope of the line is equal to -ΔH°/R and the y-

intercept is equal to ΔS°/R, where R is the gas constant (8.314 J/mol·K).

Calculate ΔG° at a specific temperature (e.g., 298 K) using the equation: ΔG° = -RT

ln(K_T) or ΔG° = ΔH° - TΔS°.

Mandatory Visualization: Computational Workflow
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for

predicting the relative stabilities of tautomers.

Legend
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Figure 3: Workflow for DFT calculation of tautomer stability.

Protocol for DFT Calculation of Tautomer Stabilities:

Structure Generation: Build the 3D structures of all relevant tautomers (A, B, C, and D) using

a molecular modeling program.

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas

phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

Frequency Analysis: Conduct a frequency calculation at the same level of theory for each

optimized structure. This step confirms that the structures are true energy minima (no

imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal

corrections to Gibbs free energy.

Solvation Effects: To model the system in solution, perform a single-point energy calculation

on the gas-phase optimized geometries using a continuum solvation model like the

Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

Specify the solvent of interest (e.g., DMSO, water).

Energy Calculation: The final Gibbs free energy (G) in solution for each tautomer is

calculated as: G_sol = E_solv + G_corr where E_solv is the single-point energy in the

solvent and G_corr is the thermal correction to the Gibbs free energy obtained from the gas-

phase frequency calculation.

Relative Stability: Calculate the relative Gibbs free energy (ΔG) of each tautomer with

respect to the most stable one. The tautomeric equilibrium constant (K_T) can then be

estimated using the equation: K_T = exp(-ΔG/RT).

By following these protocols, researchers can gain a comprehensive understanding of the

tautomeric behavior of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which is essential for

rational drug design and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b087859?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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